![molecular formula C12H19Cl2N3 B8218051 (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine dihydrochloride](/img/structure/B8218051.png)
(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine dihydrochloride
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Description
(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3 and its molecular weight is 276.20 g/mol. The purity is usually 95%.
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Biological Activity
(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine dihydrochloride is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
This compound features a spiro linkage between a cyclopenta[b]pyridine and a piperidine ring. Its molecular formula is C12H17N3⋅2HCl, with a molecular weight of 312.67 g/mol. The compound's structure is significant as it influences its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H17N3⋅2HCl |
Molecular Weight | 312.67 g/mol |
CAS Number | 2413983-72-7 |
PubChem CID | 153482804 |
The mechanism of action of (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. This compound has been studied for its potential as an inhibitor of SHP2, an enzyme implicated in various cancer pathways. By modulating the activity of SHP2, the compound may influence cell proliferation and survival pathways, making it a candidate for cancer therapeutics .
Therapeutic Applications
Research indicates that (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine may have applications in treating various conditions:
- Cancer Treatment : The compound has shown promise as an SHP2 inhibitor, potentially leading to novel cancer therapies targeting specific signaling pathways .
- Neurological Disorders : Due to its structural properties, there is potential for use in neurological conditions where modulation of neurotransmitter systems is beneficial .
Case Studies
- Inhibition of SHP2 : A study evaluated the compound's efficacy as an SHP2 inhibitor. Results showed significant inhibition with an IC50 value indicating potent activity against cancer cell lines .
- Anticancer Activity : In vitro studies demonstrated that derivatives of (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine exhibited good anti-proliferative effects on various cancer cell lines, including breast cancer cells .
Table 2: Biological Activity Summary
Activity | Target | IC50 Value |
---|---|---|
SHP2 Inhibition | Cancer Cells | ~20.1 nM |
Antiproliferative Effects | T-47D Breast Cancer | Range: 0.43 - 35.9 µM |
Anticancer Activity | MDA-MB-231 Breast Cancer | Range: 0.99 - 34.59 µM |
Properties
IUPAC Name |
(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c13-11-9-2-1-5-15-10(9)8-12(11)3-6-14-7-4-12;;/h1-2,5,11,14H,3-4,6-8,13H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYAOMAYUHEQW-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(C2N)C=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12CC3=C([C@H]2N)C=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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